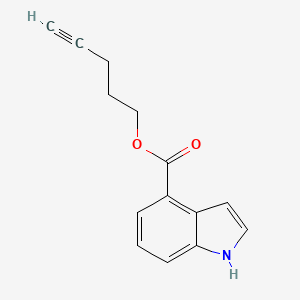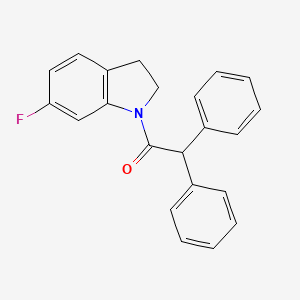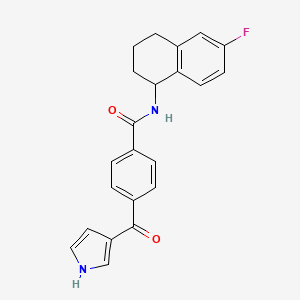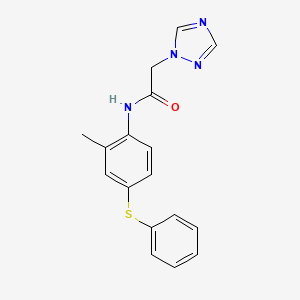
pent-4-ynyl 1H-indole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pent-4-ynyl 1H-indole-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The pent-4-ynyl group is attached to the nitrogen atom of the indole, and the carboxylate group is attached to the fourth position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pent-4-ynyl 1H-indole-4-carboxylate can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole core from an aryl iodide and an internal alkyne . The reaction conditions typically involve the use of a palladium catalyst, such as palladium acetate, in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Another method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The pent-4-ynyl group can be introduced through a subsequent alkylation reaction using an appropriate alkylating agent, such as pent-4-ynyl bromide, in the presence of a base, such as sodium hydride, in a suitable solvent, such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques, such as column chromatography and recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Pent-4-ynyl 1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms using reducing agents, such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-ynyl group or the carboxylate group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide, in a suitable solvent, such as ethanol.
Major Products Formed
Oxidation: Formation of oxo derivatives, such as indole-4-carboxylic acid.
Reduction: Formation of reduced derivatives, such as indoline-4-carboxylate.
Substitution: Formation of substituted derivatives, such as pent-4-ynyl 1H-indole-4-thiocarboxylate.
科学的研究の応用
Pent-4-ynyl 1H-indole-4-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of pent-4-ynyl 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
類似化合物との比較
Pent-4-ynyl 1H-indole-4-carboxylate can be compared with other similar indole derivatives, such as:
Indole-3-carboxylate: Lacks the pent-4-ynyl group, resulting in different biological activities and chemical reactivity.
Indole-4-carboxylate: Similar structure but without the pent-4-ynyl group, leading to variations in its chemical and biological properties.
Pent-4-ynyl indole: Lacks the carboxylate group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the pent-4-ynyl and carboxylate groups, which confer distinct chemical and biological properties compared to other indole derivatives.
特性
IUPAC Name |
pent-4-ynyl 1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-3-4-10-17-14(16)12-6-5-7-13-11(12)8-9-15-13/h1,5-9,15H,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYUAGJNDJLTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC(=O)C1=C2C=CNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Benzylsulfanyl-1,2,4-thiadiazol-5-yl)-3-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]urea](/img/structure/B7422190.png)

![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-[[5-(2-phenylpropyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7422207.png)
![4-[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl]sulfanyl-3-nitrobenzamide](/img/structure/B7422216.png)
![Ethyl 3-[(1-methoxy-2-methyl-1-oxo-3-phenoxypropan-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7422229.png)

![Methyl 3-[(2-amino-2-oxoethyl)-propan-2-ylcarbamoyl]benzoate](/img/structure/B7422240.png)

![2-[[2-[[4-cyclohexyl-5-[(3-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]-methylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B7422248.png)
![2-[(2,6-difluorophenyl)methylsulfonyl]-5,7-difluoro-3,4-dihydro-1H-isoquinoline](/img/structure/B7422261.png)
![1-[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]-2-(5-piperidin-1-ylsulfonylpyridin-2-yl)sulfanylethanone](/img/structure/B7422266.png)
![1-[3,5-Bis(trifluoromethyl)piperidin-1-yl]-4-(4-methylsulfonylphenoxy)butan-1-one](/img/structure/B7422267.png)
![Methyl 1-[2-[[2-(5-fluoro-2-methylphenyl)-2-oxoacetyl]amino]ethyl]triazole-4-carboxylate](/img/structure/B7422282.png)
![1-(carbamoylamino)-N-[1-(3-imidazol-1-ylphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7422288.png)
